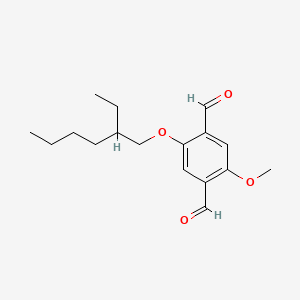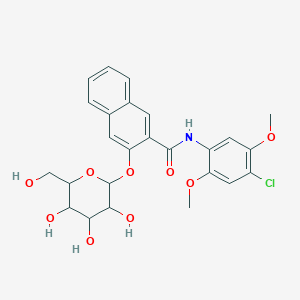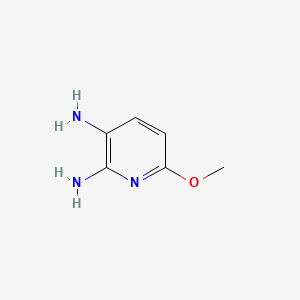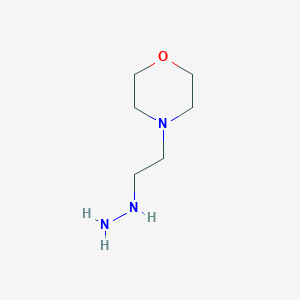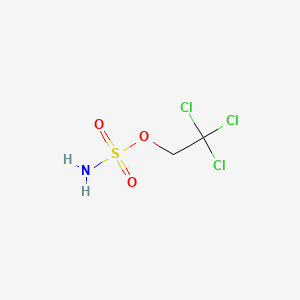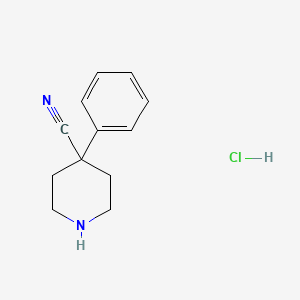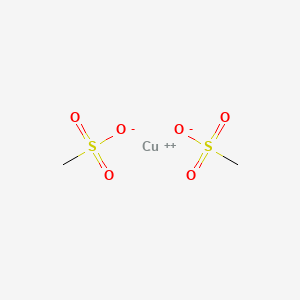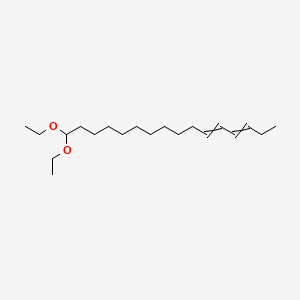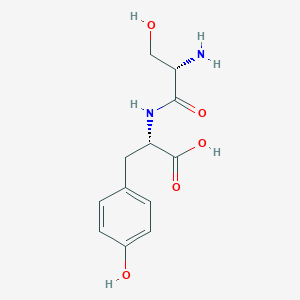
H-Ser-Tyr-OH
説明
Ser-Tyr is a synthetic peptide that has been developed to act as a powerful and versatile tool in scientific research. It is composed of two amino acids, serine and tyrosine, and is used to modulate the activity of enzymes, proteins, and receptors. The peptide has been used in a variety of laboratory experiments, including those involving drug screening, gene expression, and protein-protein interaction. It is also used to study the effects of environmental and dietary factors on cellular processes.
科学的研究の応用
神経薬理学: オピオイド受容体機能の調節
Ser-Tyrは、オピオイド受容体の調節における役割について研究されています。 研究によると、Ser-Tyrは、強力なオピオイドペプチドであるデルトルフィンをSK-N-SH細胞で取り込むことを刺激する可能性があります 。これは、新しい鎮痛薬またはオピオイド依存症の治療法の開発における潜在的な用途を示唆しています。
生体共役: タンパク質およびペプチドの機能化
Ser-Tyrのチロシン残基は、さまざまな翻訳後修飾の標的であり、生体共役のための貴重な部位となっています。 これには、チロシン残基におけるタンパク質およびペプチドの切断、機能化、および共役が含まれ、これは薬物の最適化および標的薬物送達に不可欠です .
生体材料: 定義された生体材料の開発
チロシン残基の独自の特性により、定義された生体材料の開発が可能になります。 チロシンのフェノール官能基の両親媒性特性は、疎水性相互作用と水素結合に寄与し、これらは医学的および技術的用途向けの特定の特性を持つ材料を作成するために不可欠です .
プロテオミクス: チロシン選択的切断および修飾
Ser-Tyrを含むチロシン部位における選択的修飾は、プロテオミクスにおける重要なツールです。 これにより、タンパク質機能の調査と、プロテオミクスおよびヒト疾患の研究における用途を持つタンパク質/ペプチドの選択的修飾および共役のための方法の開発が可能になります .
分子生物学: 緑色蛍光タンパク質(GFP)の開発
Ser-Tyrジペプチドは、GFPの蛍光の原因となる発色団を形成するトリペプチドモチーフの一部です。 これは、研究者が生細胞内の遺伝子発現、タンパク質の局在、およびダイナミクスを監視できるようにすることで、分子生物学に革命をもたらしました .
製薬化学: 医薬品製品の分析
Ser-Tyrは、FDAによって評価された医薬品であるH.P. Acthar® Gelのペプチド配列の構成要素です。 Ser-Tyrを含むペプチド配列は、さまざまな状態の治療に使用されており、製薬化学における化合物の関連性を示しています .
作用機序
Target of Action
H-Ser-Tyr-OH, also known as Ser-Tyr, is a dipeptide that primarily targets copper ions and delta opioid receptors . The compound forms a copper (II) complex with copper ions, exhibiting strong free radical scavenging activity . Additionally, this compound increases the intracellular uptake of the delta opioid receptor ligand deltorphin .
Mode of Action
The interaction of this compound with its targets results in significant biochemical changes. When this compound forms a complex with copper ions, it enhances its free radical scavenging activity, thereby reducing oxidative stress . On the other hand, the interaction of this compound with delta opioid receptors increases the uptake of the ligand deltorphin, potentially modulating pain perception .
Biochemical Pathways
The action of this compound affects several biochemical pathways. Its antioxidant activity, resulting from its interaction with copper ions, plays a role in mitigating oxidative stress, a process implicated in various pathological conditions . Furthermore, the increased uptake of deltorphin due to this compound’s interaction with delta opioid receptors could influence pain signaling pathways .
Pharmacokinetics
Its ability to form complexes with copper ions and interact with delta opioid receptors suggests that it may have good bioavailability .
Result of Action
The molecular and cellular effects of this compound’s action are multifaceted. Its antioxidant activity can protect cells from damage caused by free radicals . Additionally, its modulation of delta opioid receptors could potentially alter neuronal signaling, influencing the perception of pain .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect its ability to form complexes with copper ions and interact with delta opioid receptors
特性
IUPAC Name |
(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O5/c13-9(6-15)11(17)14-10(12(18)19)5-7-1-3-8(16)4-2-7/h1-4,9-10,15-16H,5-6,13H2,(H,14,17)(H,18,19)/t9-,10-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MALNXHYEPCSPPU-UWVGGRQHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CO)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | Seryltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS RN |
21435-27-8 | |
| Record name | Seryltyrosine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029051 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



